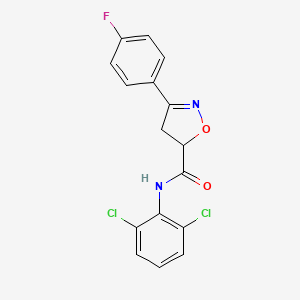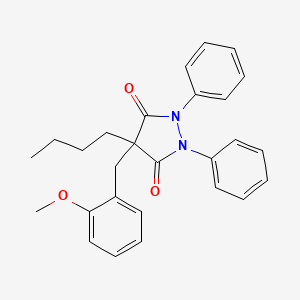
6-溴-2-(1-乙基-1H-吡唑-5-基)-4-喹啉甲酸
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that can include cyclization, bromination, and various rearrangement processes. For instance, Klásek et al. (2003) describe a method where 3-acyl-4-hydroxy-1H-quinolin-2-ones undergo treatment with ethyl (triphenylphosphoranylidene)acetate, leading to a series of reactions that eventually produce 2-alkyl/aryl-5H-furo[3,2-c]quinolin-4-ones through bromination and decarboxylation processes (Klásek, Kořistek, Sedmera, & Halada, 2003). This showcases the complexity and versatility of synthetic routes available for creating quinoline derivatives.
Molecular Structure Analysis
Understanding the molecular structure of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid is crucial for interpreting its chemical behavior and properties. Studies on similar compounds emphasize the role of structural features, such as bromination patterns and the impact of different substituents on the quinoline nucleus. For example, Vandurm et al. (2009) conducted structural and theoretical studies on closely related quinolinone derivatives, highlighting the importance of the planarity between the quinolinone ring and adjacent groups for their activity (Vandurm, Cauvin, Guiguen, Georges, Le Van, Martinelli, Cardona, Mbemba, Mouscadet, Hevesi, Van Lint, & Wouters, 2009).
Chemical Reactions and Properties
The chemical reactivity of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid and related compounds involves a variety of reactions, including nucleophilic substitutions, cyclizations, and rearrangements. For instance, the work by Ukrainets, Golik, Chernenok, Shishkina, & Parshikov (2013) on bromination reactions of ethyl quinoline-6-carboxylate demonstrates the formation of bromo-substituted isomers and discusses their structural features (Ukrainets et al., 2013).
Physical Properties Analysis
The physical properties of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid, such as melting point, solubility, and crystalline form, are influenced by its molecular structure. Although specific data on this compound might be scarce, research on similar quinoline derivatives provides insights into how structural variations can affect these properties.
Chemical Properties Analysis
The chemical properties of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid, including acidity, basicity, and reactivity towards different reagents, are pivotal for its potential applications. The presence of functional groups such as the bromo substituent and carboxylic acid moiety play significant roles in determining its chemical behavior. Studies on related compounds, such as the work by Hu et al. (2012), which focuses on the synthesis and biological evaluation of quinoline derivatives as inhibitors, shed light on the impact of structural elements on chemical properties (Hu, Yan, Luo, Han, Wang, Wang, & Zeng, 2012).
科学研究应用
合成与生物学评估
6-溴-2-(1-乙基-1H-吡唑-5-基)-4-喹啉甲酸是一种在科学研究中备受关注的化合物,因为它具有合成具有显著生物活性的新型化合物的潜力。例如,涉及类似溴代喹啉结构的苯并[b][1,6]萘啶的羧酰胺衍生物的合成已显示出对各种癌细胞系具有有效的细胞毒活性,突出了此类化合物在癌症研究中的重要性 (Deady 等人,2003)。同样,新型吡唑并喹啉衍生物的产生展示了溴代喹啉化合物在生成具有潜在抗菌和抗肿瘤活性的新化学实体方面的多功能性 (Eweas 等人,2021)。
光伏应用
该化合物的衍生物在材料科学领域也表现出有希望的应用,特别是在有机光伏电池的开发中。例如,对 4H-吡喃并[3,2-c]喹啉衍生物的研究表明它们在制造有机-无机光电二极管器件方面具有潜力,其中这些化合物显着增强了此类器件的光伏特性和效率 (Zeyada 等人,2016)。
抗菌和抗利什曼原虫活性
此外,对喹啉衍生物的抗菌特性正在进行研究。例如,由类似溴代喹啉结构合成的新型喹喔啉衍生物已显示出显着的抗菌活性,为开发抗菌和抗真菌剂提供了新途径 (Raval 等人,2012)。此外,对含有稠合苯并噻唑环的吲哚醌的研究,它们具有结构相似性,揭示了它们在治疗利什曼病(一种寄生虫病)方面的潜力,进一步强调了该化合物在药物化学中的相关性 (Tapia 等人,2002)。
属性
IUPAC Name |
6-bromo-2-(2-ethylpyrazol-3-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-2-19-14(5-6-17-19)13-8-11(15(20)21)10-7-9(16)3-4-12(10)18-13/h3-8H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZPFHUJBHIWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)
![ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)
![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)
![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)

![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)
![3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B4627215.png)